Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile is a complex organic compound characterized by the presence of four hydroxyphenyl groups attached to a central benzene ring, with sulfanyl and dicarbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxythiophenol with benzene-1,4-dicarbonitrile under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The dicarbonitrile groups can be reduced to amines.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in therapeutic agents due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including sensors and catalysts
Mechanism of Action
The mechanism of action of Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, while the sulfanyl groups can participate in redox reactions. The dicarbonitrile groups can interact with nucleophiles, leading to various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-hydroxyphenyl)porphyrin: Similar in having hydroxyphenyl groups but differs in the central core structure.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in having a tetrakis-substituted benzene core but with carboxyphenyl groups instead of hydroxyphenyl and sulfanyl groups
Properties
Molecular Formula |
C32H20N2O4S4 |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
2,3,5,6-tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C32H20N2O4S4/c33-17-27-29(39-23-9-1-19(35)2-10-23)30(40-24-11-3-20(36)4-12-24)28(18-34)32(42-26-15-7-22(38)8-16-26)31(27)41-25-13-5-21(37)6-14-25/h1-16,35-38H |
InChI Key |
NBTDAYMVACKKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)O)C#N)SC4=CC=C(C=C4)O)SC5=CC=C(C=C5)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.